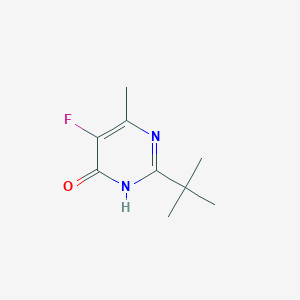

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol

Description

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative characterized by a hydroxyl group at position 4, a tert-butyl group at position 2, a fluorine atom at position 5, and a methyl group at position 4. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-stacking interactions.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-tert-butyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H13FN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13) |

InChI Key |

VOEFDOMIMXOLRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-4,6-dimethylpyrimidine and fluorinating agents.

Oxidation: The hydroxyl group at the 4-position can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to form a ketone or reduced to form an alcohol.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can yield ketones or alcohols, respectively.

Scientific Research Applications

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

Medicine: It can be investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-tert-butyl-5-fluoro-6-methylpyrimidin-4-ol with three related pyrimidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

The fluorine atom at position 5 enhances electron-withdrawing effects, stabilizing the hydroxyl group at position 3. tert-Butyl carbamate derivative : The carbamate group (-OCONHCH3) increases polarity compared to the parent compound, likely improving aqueous solubility. This modification is common in prodrug strategies to enhance bioavailability. 2-Chloro-5-fluoropyrimidin-4-ol : The chlorine atom at position 2 facilitates substitution reactions (e.g., Suzuki coupling), making this compound a versatile intermediate. Its smaller size compared to tert-butyl allows easier access to the reactive site.

Synthetic Accessibility The target compound may be synthesized via multicomponent condensation, similar to the PEG-400-mediated method used for 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives . However, the tert-butyl group would require specialized reagents (e.g., tert-butylating agents like Boc anhydrides). In contrast, 2-chloro-5-fluoropyrimidin-4-ol is typically synthesized via direct halogenation of pyrimidine precursors, which is cost-effective but less selective .

Physicochemical and Biological Implications Solubility: The amino group in 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives improves water solubility, whereas the tert-butyl group in the target compound may reduce it due to hydrophobicity. Metabolic Stability: Fluorine in both the target compound and 2-chloro-5-fluoropyrimidin-4-ol enhances metabolic stability by resisting oxidative degradation, a critical feature in drug design.

Biological Activity

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is a heterocyclic organic compound notable for its diverse biological activities. Its unique structure, characterized by a pyrimidine ring with specific substituents, contributes to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its interactions with molecular targets, anti-inflammatory properties, and implications for drug development.

Structural Characteristics

The compound features:

- Tert-butyl group at the 2-position

- Fluorine atom at the 5-position

- Methyl group at the 6-position

- Hydroxyl group at the 4-position

This substitution pattern enhances its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.

Research indicates that 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol interacts with various biological macromolecules. Its binding affinity to enzymes and receptors suggests mechanisms that may modulate metabolic pathways and signaling cascades. Notably, studies have shown its capacity to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Anti-inflammatory Properties

A significant area of research has focused on the anti-inflammatory potential of this compound. It has been demonstrated to suppress COX enzyme activity, thereby inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). The half-maximal inhibitory concentration (IC50) values for similar compounds in this class have been reported, providing a comparative framework for evaluating 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol's efficacy.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol | TBD | COX enzymes |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Diclofenac | 6.74 | COX enzymes |

Case Studies

- In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyrimidine compounds demonstrated significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM, indicating potent anti-inflammatory activity .

- In Vitro Assays : Various derivatives were screened for COX inhibition using enzyme assays. Compounds with structural similarities to 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol showed promising results in reducing COX enzyme activity, further validating the therapeutic potential of this class of compounds .

Pharmacological Implications

The ability of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol to modulate enzyme activity positions it as a candidate for further pharmacological exploration. Its interaction profile suggests potential applications in treating inflammatory conditions and possibly other diseases where COX inhibition is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.